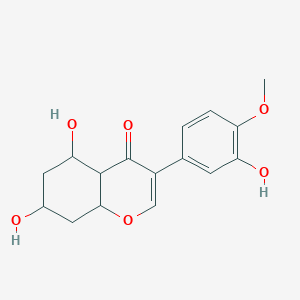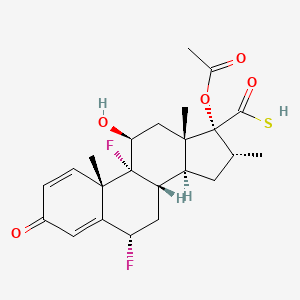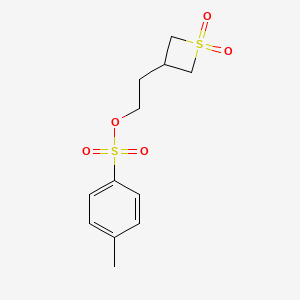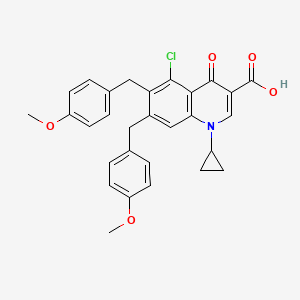
5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a complex organic compound with a quinoline core structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a chloro group, cyclopropyl ring, and methoxybenzyl groups, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is usually achieved through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the cyclopropyl ring: Cyclopropylation reactions using cyclopropyl halides or cyclopropyl carbinols.
Attachment of methoxybenzyl groups: This step involves alkylation reactions using methoxybenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, resulting in the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
相似化合物的比较
5-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the methoxybenzyl groups, leading to different chemical properties and reactivity.
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the chloro and cyclopropyl groups, resulting in different biological activities.
1-Cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
Uniqueness: The presence of both the chloro group and the methoxybenzyl groups in 5-Chloro-1-cyclopropyl-6,7-bis(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid imparts unique chemical and biological properties. These structural features contribute to its distinct reactivity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
1624261-25-1 |
|---|---|
分子式 |
C29H26ClNO5 |
分子量 |
504.0 g/mol |
IUPAC 名称 |
5-chloro-1-cyclopropyl-6,7-bis[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H26ClNO5/c1-35-21-9-3-17(4-10-21)13-19-15-25-26(28(32)24(29(33)34)16-31(25)20-7-8-20)27(30)23(19)14-18-5-11-22(36-2)12-6-18/h3-6,9-12,15-16,20H,7-8,13-14H2,1-2H3,(H,33,34) |
InChI 键 |
DCHCAWCRTOSMEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(C(=C2CC4=CC=C(C=C4)OC)Cl)C(=O)C(=CN3C5CC5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


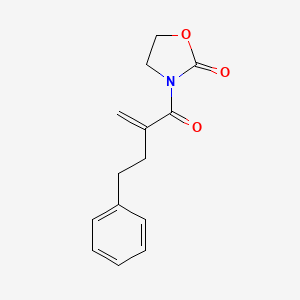


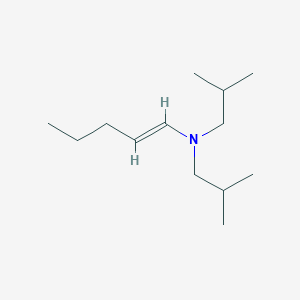
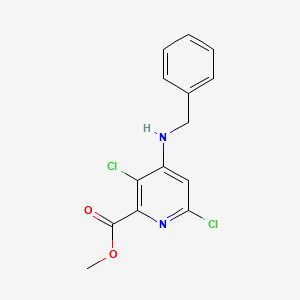
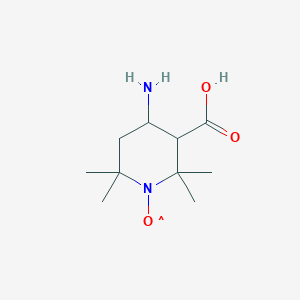

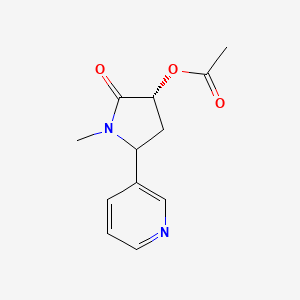
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
